molecular formula C7H7NO2S B14250118 2-(3-Nitroprop-1-en-2-yl)thiophene CAS No. 261171-53-3

2-(3-Nitroprop-1-en-2-yl)thiophene

Cat. No.: B14250118
CAS No.: 261171-53-3
M. Wt: 169.20 g/mol
InChI Key: PGFNHECPVZSHBS-UHFFFAOYSA-N
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Description

2-(3-Nitroprop-1-en-2-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-Nitroprop-1-en-2-yl)thiophene, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation reactions has been reported to be effective in producing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitroprop-1-en-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-(3-Nitroprop-1-en-2-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitroprop-1-en-2-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitroprop-1-en-1-yl)thiophene
  • 2-(3-Nitroprop-1-en-1-yl)thiophene
  • 2-(3-Nitroprop-2-en-1-yl)thiophene

Uniqueness

2-(3-Nitroprop-1-en-2-yl)thiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

261171-53-3

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2-(3-nitroprop-1-en-2-yl)thiophene

InChI

InChI=1S/C7H7NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4H,1,5H2

InChI Key

PGFNHECPVZSHBS-UHFFFAOYSA-N

Canonical SMILES

C=C(C[N+](=O)[O-])C1=CC=CS1

Origin of Product

United States

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